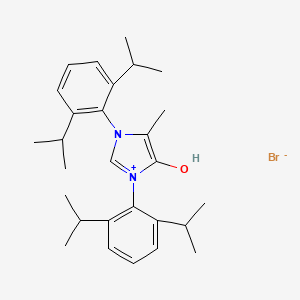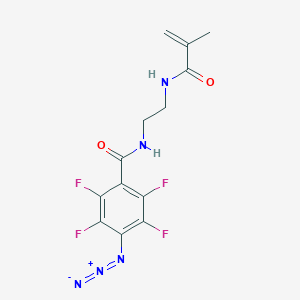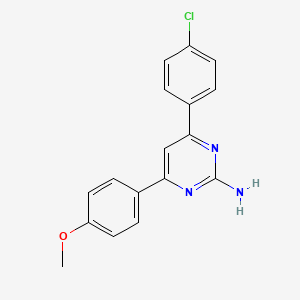
4-Hydroxy-5-methyl-1,3-bis(2,6-diisopropylphenyl)-imidazolium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-5-methyl-1,3-bis(2,6-diisopropylphenyl)-imidazolium bromide, also known as HMDIPBI, is a type of imidazolium bromide that is widely used in scientific research. It can be used for a variety of purposes, including synthesis, biochemical and physiological effects, and lab experiments. This article will provide an overview of HMDIPBI, its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
科学的研究の応用
4-Hydroxy-5-methyl-1,3-bis(2,6-diisopropylphenyl)-imidazolium bromide has been used in a variety of scientific research applications. It has been used as a catalyst for organic reactions, such as the synthesis of polymers, and as a ligand for metal-catalyzed transformations. It has also been used in the synthesis of chiral compounds, such as amino acids, and in the synthesis of small organic molecules, such as drug candidates. Additionally, this compound has been used in the synthesis of polymers for biomedical applications, such as drug delivery systems, and in the synthesis of fluorescent molecules for imaging and sensing applications.
作用機序
4-Hydroxy-5-methyl-1,3-bis(2,6-diisopropylphenyl)-imidazolium bromide acts as a Lewis acid, meaning that it can accept electrons from other molecules. This allows it to act as a catalyst in organic reactions, as it can facilitate the transfer of electrons between molecules. Additionally, this compound can act as a ligand for metal-catalyzed transformations, as it can bind to metal ions to form complexes. This allows it to act as a bridge between two molecules, facilitating the transfer of electrons between them.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely unknown, as it is not used as a drug or therapeutic agent. However, it has been shown to have antimicrobial activity against certain bacteria, suggesting that it may have some potential as an antibiotic. Additionally, this compound has been shown to have antioxidant activity, which suggests that it may have potential applications in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
4-Hydroxy-5-methyl-1,3-bis(2,6-diisopropylphenyl)-imidazolium bromide has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it is highly soluble in organic solvents, making it easy to work with. Additionally, it can act as a catalyst for a variety of organic reactions and as a ligand for metal-catalyzed transformations, making it a versatile tool for synthetic organic chemistry.
However, this compound also has some limitations. It is not very stable in water, so it must be used in an organic solvent. Additionally, it is not very soluble in aqueous solutions, so it must be used in an organic solvent when working with aqueous solutions.
将来の方向性
There are a variety of potential future directions for the use of 4-Hydroxy-5-methyl-1,3-bis(2,6-diisopropylphenyl)-imidazolium bromide. For example, further research could be done to explore its potential applications as an antibiotic or an antioxidant. Additionally, further research could be done to explore its potential use in the synthesis of polymers for biomedical applications, such as drug delivery systems, and its potential use in the synthesis of fluorescent molecules for imaging and sensing applications. Finally, further research could be done to explore its potential use in the synthesis of chiral compounds, such as amino acids, and its potential use in the synthesis of small organic molecules, such as drug candidates.
合成法
4-Hydroxy-5-methyl-1,3-bis(2,6-diisopropylphenyl)-imidazolium bromide is synthesized by a two-step process. First, a reaction between 2,6-diisopropylphenol and 2-methyl-5-hydroxyimidazole is performed in the presence of triethylamine and pyridine. This reaction yields the desired imidazolium bromide product. The second step involves the reaction of the imidazolium bromide with bromoethane in the presence of a base such as sodium hydroxide. This reaction yields the desired this compound product.
特性
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]-5-methylimidazol-3-ium-4-ol;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O.BrH/c1-17(2)22-12-10-13-23(18(3)4)26(22)29-16-30(28(31)21(29)9)27-24(19(5)6)14-11-15-25(27)20(7)8;/h10-20H,1-9H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTXMIBMEUNCCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=CN1C2=C(C=CC=C2C(C)C)C(C)C)C3=C(C=CC=C3C(C)C)C(C)C)O.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3-(tert-Butoxy)-2',6'-diisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphane, 98%](/img/structure/B6290094.png)
![tert-Butyl N-(7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)-N-tert-butoxycarbonyl-carbamate](/img/structure/B6290096.png)


![2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one](/img/structure/B6290115.png)
![1-Oxaspiro[3.3]heptan-3-ol](/img/structure/B6290124.png)





